molecular formula C4H4N4O2 B13834441 4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI)

4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI)

Cat. No.: B13834441
M. Wt: 140.10 g/mol
InChI Key: GPUANTOOPYPKGX-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) typically involves the nitration of 6-amino-4-methylamino-5-nitrosopyrimidine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .

Industrial Production Methods

Industrial production of 4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, the compound binds to the active site of the enzyme, preventing the formation of pro-inflammatory leukotrienes. The nitroso group plays a crucial role in the binding affinity and inhibitory activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 6-amino-5-nitroso-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitroso groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-amino-5-nitroso-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2/c5-3-2(8-10)4(9)7-1-6-3/h1H,(H3,5,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUANTOOPYPKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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